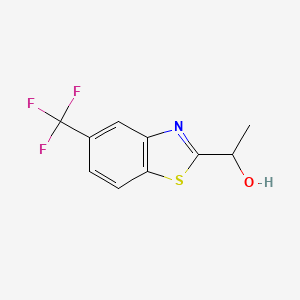
1-(Chloromethyl)-2,3,5-trimethylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Chloromethyl)-2,3,5-trimethylbenzene is an organic compound belonging to the class of aromatic hydrocarbons It is characterized by a benzene ring substituted with a chloromethyl group and three methyl groups at the 2, 3, and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Chloromethyl)-2,3,5-trimethylbenzene can be synthesized through several methods. One common approach involves the chloromethylation of 2,3,5-trimethylbenzene using formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride. The reaction typically proceeds under acidic conditions, where the formaldehyde carbonyl is protonated, making the carbon more electrophilic. The aromatic pi-electrons then attack the aldehyde, followed by rearomatization of the benzene ring .
Industrial Production Methods: Industrial production of this compound often employs similar chloromethylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts such as zinc chloride or other Lewis acids are commonly used to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions: 1-(Chloromethyl)-2,3,5-trimethylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as hydroxide ions, leading to the formation of alcohols.
Oxidation Reactions: The methyl groups can be oxidized to form carboxylic acids under strong oxidizing conditions.
Reduction Reactions: The chloromethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium hydroxide in aqueous or alcoholic solutions.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Formation of 1-(Hydroxymethyl)-2,3,5-trimethylbenzene.
Oxidation: Formation of 2,3,5-trimethylbenzoic acid.
Reduction: Formation of 2,3,5-trimethylbenzene.
Scientific Research Applications
1-(Chloromethyl)-2,3,5-trimethylbenzene has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: Used in the preparation of polymers and resins.
Pharmaceuticals: Potential precursor for the synthesis of pharmaceutical compounds.
Chemical Industry: Utilized in the production of specialty chemicals and additives.
Mechanism of Action
The mechanism of action of 1-(Chloromethyl)-2,3,5-trimethylbenzene in chemical reactions involves the electrophilic nature of the chloromethyl group. This group can undergo nucleophilic substitution reactions, where nucleophiles attack the electrophilic carbon, displacing the chlorine atom. The presence of methyl groups on the benzene ring can influence the reactivity and stability of the compound in various reactions.
Comparison with Similar Compounds
1-(Chloromethyl)-4-methylbenzene: Similar structure but with fewer methyl groups.
1-(Chloromethyl)-2,4,6-trimethylbenzene: Similar structure with different methyl group positions.
1-(Chloromethyl)-3,5-dimethylbenzene: Similar structure with fewer methyl groups.
Uniqueness: 1-(Chloromethyl)-2,3,5-trimethylbenzene is unique due to the specific positioning of its methyl groups, which can influence its reactivity and the types of reactions it undergoes. The presence of three methyl groups can also affect the compound’s physical properties, such as boiling point and solubility, compared to its analogs.
Properties
Molecular Formula |
C10H13Cl |
|---|---|
Molecular Weight |
168.66 g/mol |
IUPAC Name |
1-(chloromethyl)-2,3,5-trimethylbenzene |
InChI |
InChI=1S/C10H13Cl/c1-7-4-8(2)9(3)10(5-7)6-11/h4-5H,6H2,1-3H3 |
InChI Key |
RYUHIRZYKSIIPB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)CCl)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-[(Hept-1-en-1-yl)sulfanyl]propane-1,2-diol](/img/structure/B8577452.png)









